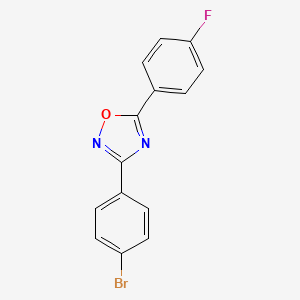

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

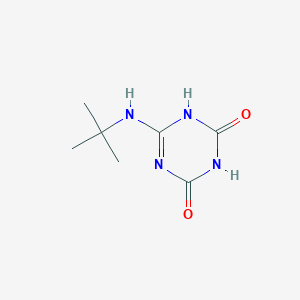

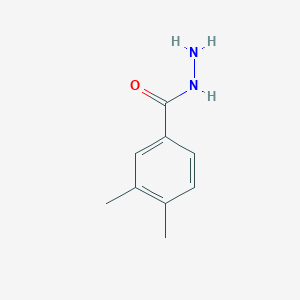

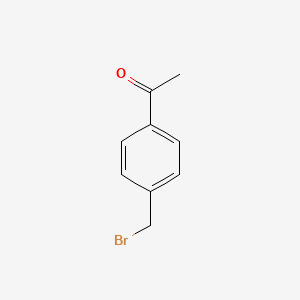

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, showcasing the versatility of methods available for creating such compounds (Chandrakantha et al., 2011).

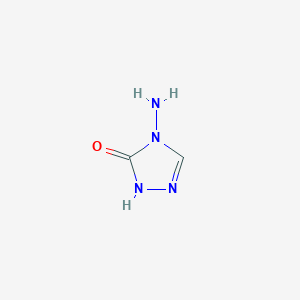

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the molecular structure and investigate the bond lengths, angles, and vibrational wavenumbers of similar compounds, providing insight into their stability and reactivity (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, reflecting their reactivity. For example, solid-state acetylation of similar compounds has been shown to result in the formation of monoacetyl and diacetyl derivatives, highlighting the ambident reactivity of these molecules and their susceptibility to electrophilic attack (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their absorption and emission spectra, have been studied, revealing that these compounds typically exhibit maximum UV absorption wavelengths in the range of 280~301 nm and peak photoluminescent wavelengths in 350~370 nm. Such properties are influenced by the nature of the substituent groups attached to the oxadiazole ring (Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as their reactivity in electrophilic and nucleophilic attacks, are significantly influenced by their electronic structure. Studies using molecular electrostatic potential surface analysis have indicated that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, demonstrating the compound's kinetic stability and reactivity profile (Dhonnar et al., 2021).

科学的研究の応用

Nonlinear Optical Characterization

- Optical Nonlinearity : A study by Chandrakantha et al. (2011) explored the nonlinear optical properties of 1,3,4-oxadiazole derivatives, including compounds containing bromine. This research suggests potential applications in optoelectronics due to the compounds' behavior as optical limiters at specific wavelengths (Chandrakantha et al., 2011).

Antimicrobial Properties

- Antimicrobial Activity : Parikh and Joshi (2014) synthesized a series of oxadiazole derivatives, noting that the presence of fluorine atoms significantly enhances antimicrobial properties against various bacterial and fungal strains (Parikh & Joshi, 2014).

- Antifungal and Anti-inflammatory Applications : Koçyiğit-Kaymakçıoğlu et al. (2012) found that certain 1,3,4-oxadiazoles, including derivatives with bromine and fluorine, showed significant antifungal activity against Candida pathogens and also demonstrated anti-inflammatory effects in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

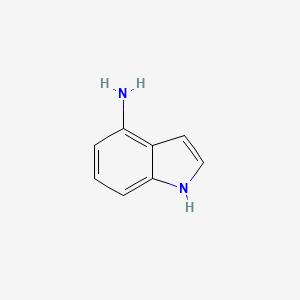

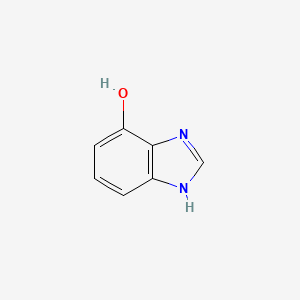

Synthesis and Chemical Properties

- Synthesis and Characterization : Menteşe et al. (2015) worked on synthesizing benzimidazole derivatives containing oxadiazole, observing notable antimicrobial and antioxidant activities (Menteşe et al., 2015).

- Insecticidal Activities : Shi et al. (2000) synthesized novel 1,3,4-oxadiazoles and evaluated their insecticidal activities, highlighting the versatility of these compounds (Shi et al., 2000).

Other Applications

- Molecular Structure and Reactivity : Dymshits and Rublewa (1996) investigated the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, revealing the compound's anisotropic reactivity and potential in various chemical processes (Dymshits & Rublewa, 1996).

Safety And Hazards

将来の方向性

The study of oxadiazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

特性

IUPAC Name |

3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIRBPRSTFCJHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358326 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

694521-68-1 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。